Acenaphthylene

概述

描述

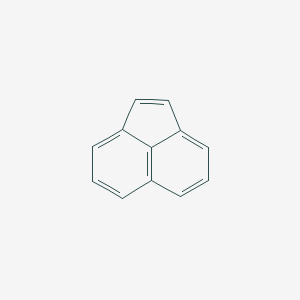

苊是一种多环芳烃,化学式为C₁₂H₈。它是一种邻位和周位稠合的三环烃,类似于萘,其 1 位和 8 位通过一个 -CH=CH- 键连接。 该化合物呈黄色晶体,不溶于水,但可溶于乙醇、二乙醚、苯和氯仿等有机溶剂 .

准备方法

苊可以通过多种方法合成。 一种常见的合成路线是气相脱氢苊 . 工业上,苊是从煤焦油中生产的,它在煤焦油中的含量约为 2% . 另一种方法是用氧化剂氧化苊 .

化学反应分析

OH Radical-Initiated Degradation

OH radical addition is the primary degradation pathway for acenaphthylene in atmospheric conditions. Theoretical DFT calculations (M06-2X/aug-cc-pVTZ level) reveal:

| Reaction Site | Barrier (ΔE, kcal/mol) | Product Stability (ΔH, kcal/mol) | Dominant Product |

|---|---|---|---|

| C1 (cyclopenta ring) | 0.25 | −33.33 | 1-Acenaphthenone (P12) |

| C6 (naphthalene ring) | 17.35 | −10.2 | Epoxide (minor) |

-

The C1-site addition is thermodynamically favored due to low activation energy (−33.33 kcal/mol exothermicity) .

-

Post-addition, the OH-acenaphthylene radical undergoes stepwise H migration and elimination to form 1-acenaphthenone (barriers: 36.44 and 40.33 kcal/mol) .

-

Epoxide formation is kinetically disfavored, requiring 81.88 kcal/mol for a concerted pathway . Experimental detection of epoxides is rare under ambient conditions .

Oxidation with O₂/NO

Secondary reactions with atmospheric O₂ and NO yield oxygenated derivatives:

| Reactants | Products | Detection Method |

|---|---|---|

| OH-acenaphthylene + O₂ | Dialdehyde (P19), Naphthalene-1,8-dicarbaldehyde (P20) | GC-MS |

| OH-acenaphthylene + NO | 1,8-Naphthalic Anhydride (P21) | Laboratory IR/NMR |

These products form via radical-mediated pathways, with dialdehydes dominating in low-NO environments .

Enzymatic Degradation

Modified laccase enzymes (e.g., MA-Lac from Trametes versicolor) oxidize this compound efficiently:

| System | Oxidation Efficiency (72 h) | Stability Improvement |

|---|---|---|

| MA-Lac + ABTS | >70% degradation | Enhanced thermal/pH tolerance |

The ABTS mediator facilitates electron transfer, enabling PAH ring cleavage into quinones and carboxylic acids .

Cyano Derivative Formation

Cyanoacenaphthylenes are synthesized via interstellar reactions in molecular clouds (TMC-1):

| Derivative | Abundance (cm⁻²) | Relative Abundance vs. Cyanonaphthalenes |

|---|---|---|

| 1-CNACY | 1.7× higher | |

| 5-CNACY | 1.7× higher |

These derivatives form through radical recombination mechanisms, highlighting this compound’s role in astrochemical PAH growth .

Substitution and Annulation Reactions

This compound undergoes regioselective functionalization:

Electrophilic Substitution

-

Halogenation/Nitration : Occurs at the benzene ring with acid catalysts (e.g., H₂SO₄) .

-

Friedel-Crafts Alkylation : Yields alkylated derivatives for pharmaceutical intermediates .

Rh-Catalyzed Annulation

A tandem C−H activation/Diels–Alder reaction constructs fused-ring systems:

text1. C−H activation with [Cp*RhCl₂]₂ → Metallacycle intermediate 2. Diels–Alder cyclohexaannulation → this compound-containing product (e.g., 36, 42% yield) [5]

Environmental Degradation Pathways

In soil and water, this compound undergoes:

科学研究应用

Organic Electronics

Acenaphthylene as a Building Block

this compound serves as a crucial building block for π-conjugated materials, which are essential in the development of organic semiconductors. Its derivatives have been synthesized to create materials for various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic structure and aromaticity of this compound contribute to its effectiveness in these applications .

Case Study: π-Conjugated Derivatives

A review highlighted the synthesis of this compound derivatives and their applications in organic electronics. Notably, the incorporation of this compound into polymeric structures has shown promising results in enhancing charge transport properties, making it suitable for advanced electronic devices .

Chemical Synthesis

Intermediate in Chemical Manufacturing

this compound is utilized as an intermediate in the synthesis of various chemicals, including dyes, insecticides, fungicides, and pharmaceuticals. Its chemical properties allow for the production of complex molecules through reactions such as polymerization and functionalization .

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Dyes | Used in the synthesis of various dyes |

| Insecticides | Intermediate for developing insecticidal compounds |

| Pharmaceuticals | Key component in synthesizing pharmaceutical agents |

| Conductive Polymers | Polymerization with acetylene leads to conductive materials |

Material Science

Polymer Applications

this compound is employed in the production of electrically conductive polymers through its polymerization with acetylene in the presence of Lewis acid catalysts. These conductive polymers have potential applications in flexible electronics and sensors .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties when used in cross-linked polyethylene and ethylene-propylene rubber. This application is particularly relevant in enhancing the durability and performance of these materials under thermal stress .

Astrochemistry

Detection in Space

Recent studies have identified cyano derivatives of this compound in interstellar space, specifically within the TMC-1 molecular cloud. This discovery suggests that this compound may play a role in the formation of larger organic molecules in space environments, contributing to our understanding of astrochemistry .

Environmental Impact

Health Risks and Regulations

While this compound has beneficial applications, it is also associated with health risks due to its classification as a PAH. Studies have shown that exposure can lead to oxidative stress and inflammatory responses in biological systems, prompting regulatory scrutiny regarding its use . The U.S. Environmental Protection Agency (EPA) classifies it as not classifiable regarding human carcinogenicity based on available data .

作用机制

苊的作用机制与其作为有机金属化合物配体和其在聚合反应中的作用有关。 该化合物的结构使其能够参与各种化学转化,包括氢化、还原和聚合 .

相似化合物的比较

苊与其他多环芳烃(如苊和萘)相似。 其独特的结构,其中 1 位和 8 位通过 -CH=CH- 键连接,使其与这些化合物区分开来 . 与类似物相比,苊也用于不同的应用,例如它在染料敏化太阳能电池中的作用以及作为催化剂中的配体 .

生物活性

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with a chemical formula of . It is primarily known for its environmental presence and potential biological activities. This article delves into the biological activity of this compound, including its metabolism, toxicity, and potential therapeutic applications.

Metabolism and Biotransformation

This compound undergoes metabolic processes primarily through cytochrome P450 enzymes in humans. Research has shown that various human P450 isoforms, such as P450 2A6, 2A13, and 1B1, can oxidize this compound to produce several metabolites. For instance, 1-acenaphthenol and 1,2-epoxythis compound are notable products formed during these reactions. The turnover rates for these reactions were quantified, with P450 2A6 demonstrating the highest activity at approximately 6.7 nmol product formed/min/nmol P450 .

Toxicological Profile

The toxicity of this compound has been assessed through various animal studies. The U.S. Environmental Protection Agency (EPA) conducted subchronic-duration studies that indicated significant effects on liver weight and organ weights in mice exposed to this compound via oral administration. Notably, minimal-to-slight centrilobular hepatocellular hypertrophy was observed in high-dose groups, along with decreased spleen and adrenal weights in female mice .

Table 1: Summary of Toxicological Findings from Animal Studies

| Study Type | Dose (mg/kg-day) | Observed Effects |

|---|---|---|

| Subchronic Oral Exposure | 0, 175, 350, 700 | Liver hypertrophy, decreased organ weights |

| Lifetime Skin Application | 0.25% | No tumors; survival rates of 65% at 6 months |

Mutagenicity Studies

This compound has been evaluated for mutagenic potential using various strains of Salmonella typhimurium. In studies where it was tested without metabolic activation (S9 mix), this compound did not exhibit mutagenic properties up to toxic concentrations . However, the lack of mutagenicity does not preclude other forms of biological activity or toxicity.

Antitumor Activity

Recent studies have explored the synthesis of novel acenaphthene derivatives as potential antitumor agents. These derivatives were tested against several human tumor cell lines, including non-small cell lung cancer and breast cancer cells. One compound demonstrated significant antiproliferative activity comparable to the positive control agent adriamycin .

Table 2: Antitumor Activity of Acenaphthene Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 3c | SKRB-3 (Breast Cancer) | Comparable to Adriamycin | High |

Environmental Impact and Exposure Routes

This compound is commonly found in the environment due to incomplete combustion of organic materials and is a significant pollutant in hazardous waste sites. Exposure can occur through inhalation, ingestion, or dermal contact . Given its widespread occurrence and potential health risks, understanding its biological activity is crucial for risk assessment and public health.

属性

IUPAC Name |

acenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-01-5 | |

| Record name | Polyacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3023845 | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122.0 °C (251.6 °F) - closed cup | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |

| Record name | Acenaphthylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |

CAS No. |

208-96-8, 34493-60-2 | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000208968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACENAPHTHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z25C36811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |

| Record name | ACENAPHTHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACENAPHTHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acenaphthylene has the molecular formula C12H8 and a molecular weight of 152.18 g/mol.

A: this compound exhibits strong ultraviolet absorption in the 280-330 nm region. [] This characteristic absorption is attributed to the this compound residues and can be used to estimate the this compound content in copolymers. []

A: this compound reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming a dialdehyde as the major product. The rate constant for this reaction has been measured to be 12.4 × 10-11 cm3 molecule-1 s-1. []

A: The gas-phase reaction of this compound with ozone (O3) mainly yields a secondary ozonide. []

A: this compound undergoes photochemical dimerization, a process influenced by external factors like solvent properties and the presence of heavy atoms. [, ] The reaction proceeds through a triplet state mechanism, and the ratio of syn/anti dimers formed can be affected by factors such as this compound concentration and the properties of the reaction medium. [] For instance, in hydrophobized graphite oxide films, the syn/anti ratio increased with higher this compound content. []

A: Yes, this compound can be polymerized. Both conventional and radiation-induced polymerization methods have been explored. [, ] It's interesting to note that the presence of impurities, including oxygen, can influence the rate of polymerization. [] For example, solid-state polymerization induced by ionizing radiation has been shown to be influenced by the presence of oxygen. []

A: this compound can be incorporated into copolymers, such as those with styrene or methyl methacrylate. [] The presence of this compound units in these copolymers significantly influences their ultraviolet absorption characteristics. []

A: The bacterium Rhizobium sp. strain CU-A1, isolated from contaminated soil, can degrade this compound. [] This bacterium cleaves the five-membered ring of this compound to yield naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. [] Further degradation proceeds through the formation of 1-naphthoic acid and salicylic acid before ultimately being metabolized to gentisic acid. []

A: this compound reacts with chlorine atoms in the gas phase with a rate constant of 4.69 × 10-10 cm3 molecule-1 s-1. [] This reaction is particularly relevant in specific environments like coastal regions and the marine boundary layer and can contribute to the atmospheric degradation of this compound. []

ANone: this compound derivatives show promise in several areas:

- Materials Chemistry: this compound oligomers with controlled numbers of repeating units have been synthesized using stable free radical polymerization (SFRP). [] These oligomers, particularly when incorporated into block copolymers, hold potential for light-harvesting applications. []

- Anode Materials for Batteries: Silicon oxycarbide (Si–O–C) composite materials derived from polysilane-acenaphthylene blends have shown potential as anode materials in lithium-ion batteries. [] These composites exhibit high lithium storage capacity and excellent cyclability. []

- Synthesis of Push-Pull Proton Sponges: Electrophilic substitution reactions of 5,6-bis(dimethylamino)this compound can yield "push-pull" proton sponges. [] These compounds are of interest due to their unique protonation behavior and potential applications in various fields. []

A: Repeated oral administration of this compound in rats has been linked to various adverse effects. [] A study showed that a dose of 100 mg/kg/day for 28 days resulted in decreased body weight, altered blood parameters, and histopathological changes in the liver and other organs. [] Based on these findings, the no-observed-effect-level (NOEL) was determined to be 4 mg/kg/day. []

ANone: A variety of analytical methods are used to investigate this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying this compound and its degradation products in environmental samples and reaction mixtures. [, ]

- Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS): API-MS provides real-time analysis of gas-phase reactions involving this compound, offering insights into reaction mechanisms and product formation. []

- High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify this compound and its metabolites, particularly in biological samples. []

- Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI(–)‐MS/MS): This technique is particularly powerful in identifying and characterizing the products of this compound biotransformation, allowing researchers to elucidate the degradation pathways of PAHs. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation of this compound derivatives and for studying reaction mechanisms. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor the formation and disappearance of this compound and its derivatives, especially in photochemical reactions. [, ]

ANone: Computational methods are becoming increasingly important for understanding the properties and reactions of this compound.

- Density Functional Theory (DFT) Calculations: DFT calculations can predict the energetics and mechanisms of reactions involving this compound. For instance, DFT has been used to study the formation of phenanthrene from this compound through a series of H-abstraction and acetylene addition reactions. []

- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments, including its interactions with other molecules and surfaces. []

- Quantum Chemical Calculations: These calculations are valuable for predicting molecular properties of this compound and its derivatives, such as their electronic structure, vibrational frequencies, and NMR chemical shifts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。